molecular formula C34H26N6O6S2 B124301 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid CAS No. 5463-64-9

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid

Cat. No. B124301
CAS RN: 5463-64-9
M. Wt: 678.7 g/mol
InChI Key: BEOHKTZPLVXCFG-MQJWSLAISA-N
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Description

4,4’-Bis(4-amino-1-naphthylazo)-2,2’-stilbenedisulfonic acid is a chemical compound with the molecular formula C34H26N6O6S2 . It is registered under the European Community (EC) number 226-754-2 and the Chemical Abstract Service (CAS) number 5463-64-9 .


Molecular Structure Analysis

The molecular structure of 4,4’-Bis(4-amino-1-naphthylazo)-2,2’-stilbenedisulfonic acid is based on structures generated from information available in ECHA’s databases .

Scientific Research Applications

Azo Coupling Reactions

Research by Kamiński, Lauk, Skrabal, and Zollinger (1983) explored azo coupling reactions, particularly focusing on the pH-dependence and micromixing effects on product distribution. This study is relevant as it investigates reactions involving naphthylamine derivatives, which are structurally related to 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid, providing insights into the chemical behavior and applications of such compounds in scientific research (Kamiński et al., 1983).

Sulfonated Polytriazoles

Singh, Mukherjee, Banerjee, Komber, and Voit (2014) synthesized sulfonated polytriazoles using a process that involved the compound 4,4'-diazido-2,2'-stilbenedisulfonic acid disodium salt, which shares a core structural similarity with 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid. Their work highlighted the potential of these polytriazoles in proton exchange membranes, underlining the material's high thermal and chemical stabilities, which could be of significant interest for further scientific applications (Singh et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

The research by Ko, Tao, Danel, Krzemińska, and Tomasik (2001) into organic light-emitting diodes (OLEDs) is particularly relevant. They utilized 2-(stilben-4-yl)benzoxazole derivatives, which bear resemblance to the stilbene structure in 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid, in the fabrication of OLEDs. This indicates the potential use of similar stilbene-based compounds in the development of advanced lighting and display technologies (Ko et al., 2001).

Fluorescent Brightening Agents

Modi's (1993) study on the synthesis of 4,4'-bis[(4-morpholino-6-arylureedo-s-traizin-2-yl)amino] stilbene-2,2-disulphonic acid derivatives is relevant due to its exploration of stilbene derivatives as fluorescent brightening agents. This research suggests potential applications of similar compounds, like 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid, in textile and material sciences for enhancing brightness and color (Modi, 1993).

properties

IUPAC Name

5-[(4-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(4-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N6O6S2/c35-29-15-17-31(27-7-3-1-5-25(27)29)39-37-23-13-11-21(33(19-23)47(41,42)43)9-10-22-12-14-24(20-34(22)48(44,45)46)38-40-32-18-16-30(36)26-6-2-4-8-28(26)32/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46)/b10-9+,39-37?,40-38?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOHKTZPLVXCFG-MQJWSLAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid

CAS RN

5463-64-9
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(2-(4-amino-1-naphthalenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5067
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-amino-1-naphthalenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-bis[(4-amino-1-naphthyl)azo]stilbene-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Chen, X Han, C Zhu, B Du, L Tan, R He… - Environmental …, 2022 - ACS Publications
Fluorescent brighteners (FBs) are extensively used as important chemical additives in multiple industrial fields worldwide. The history of the use of global FBs spans over 60 years, but …
Number of citations: 3 pubs.acs.org
MK Krihak - 1996 - search.proquest.com
Abstract Effects of the sol-gel matrix on the optical properties of nile blue A, thionin and ruthenium (II)-tris (4, 7-diphenyl-1, 10-phenanthroline) were investigated. Three xerogel …
Number of citations: 1 search.proquest.com
AK Covington - Indicators. Ed. E Bishop, 1972 - diverdi.colostate.edu
The first part of this table lists some common acid-base indicators in alphabetical order along with the approximate pH range (s) at which a color change occurs. Following this is a table …
Number of citations: 8 diverdi.colostate.edu

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